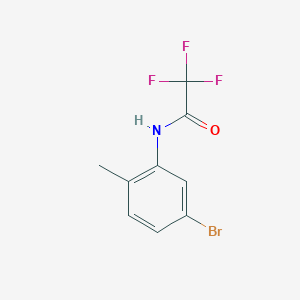

N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide

Description

N-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide is a brominated aromatic trifluoroacetamide derivative with the molecular formula C₁₀H₉BrF₃NO and a molecular weight of 296.08 g/mol . It features a trifluoroacetyl group attached to an amine-substituted 5-bromo-2-methylphenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Evidence indicates that it has been discontinued by suppliers like CymitQuimica, though its structural analogs remain relevant in industrial applications .

Properties

IUPAC Name |

N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-5-2-3-6(10)4-7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDVCAFZYRFQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-methylbenzoic acid with bromine in the presence of sulfuric acid to yield 5-bromo-2-methylbenzoic acid . This intermediate is then reacted with trifluoroacetic anhydride and ammonia to form N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine substituent is highly reactive, enabling nucleophilic aromatic substitution (SNAr) under specific conditions.

Hydrolysis of the amide group under acidic conditions generates benzamide intermediates, which are precursors for further transformations .

Reduction Reactions

The trifluoroacetamide group undergoes catalytic hydrogenation or chemical reduction to yield primary amines.

The reduction of the amide group is critical for synthesizing bioactive amines, which are precursors for pharmaceuticals .

Cross-Coupling Reactions

The bromine substituent facilitates Suzuki-Miyaura coupling, enabling the synthesis of biaryl compounds.

| Reaction Type | Reagents | Conditions | Products | Yield (%) | References |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2, Na2CO3 | Methanol, ultrasonication | Biphenyl derivatives | 80–85 |

This reaction is employed in medicinal chemistry to generate complex aromatic systems with potential therapeutic applications .

Mechanistic Insights

The reactivity of the compound is governed by:

-

Electron-withdrawing effects : The trifluoroacetamide group stabilizes transition states, accelerating substitution reactions .

-

Regioselectivity : Bromine substitution occurs at the para position relative to the methyl group due to steric hindrance .

NMR Spectroscopy

| Parameter | Value (ppm) | Reference |

|---|---|---|

| 1H NMR | δ = 8.09 (br, NH) | |

| 19F NMR | δ = -75.7 (CF3) |

Mass Spectrometry

| Technique | Key Fragment | Reference |

|---|---|---|

| DART-MS | m/z = 190.04754 (M+H+) |

This compound exemplifies the synergy between fluorinated amides and halogenated aromatic rings, offering a platform for diverse chemical transformations and applications.

Scientific Research Applications

N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

N-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide

- Molecular Formula: C₉H₄BrF₆NO

- Molecular Weight : 328.04 g/mol

- Key Features : Substitution at the para -position with a bromine and meta -position with a trifluoromethyl group.

- Similarity Score : 0.93 (highest similarity to the target compound) .

- Applications : Likely used in medicinal chemistry due to enhanced electron-withdrawing effects from the trifluoromethyl group.

N-(4-Bromophenyl)-2,2,2-trifluoroacetamide

N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide

- Molecular Formula: C₉H₇BrF₃NO₂

- Molecular Weight : 298.06 g/mol

- Key Features : Methoxy group at the ortho -position increases steric hindrance and polarity.

- Synthesis : Available from Apollo Scientific (CAS 870838-52-1) .

- Applications: Potential use in dye intermediates or as a building block for bioactive molecules.

N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide

- Molecular Formula: C₈H₃BrF₅NO

- Molecular Weight : 303.02 g/mol

- Key Features : Two fluorine atoms at the ortho -positions relative to the bromine.

- Storage: Stable at room temperature and classified as non-hazardous for transport .

- Applications : Fluorine-rich structure may enhance metabolic stability in drug candidates.

N-(2-Bromophenethyl)-2,2,2-trifluoroacetamide

- Molecular Formula: C₁₀H₉BrF₃NO

- Molecular Weight : 296.08 g/mol (identical to the target compound)

- Key Features : Bromine on a phenethyl group instead of a phenyl ring.

- Solubility : Provided as a 10 mM solution in DMSO for research use .

- Applications : Studied in neurological research due to the phenethylamine backbone.

Structural and Functional Analysis

Substituent Effects on Reactivity and Properties

- Bromine Position : Compounds with bromine at the para -position (e.g., N-(4-bromophenyl)-2,2,2-trifluoroacetamide) exhibit higher electrophilic aromatic substitution reactivity compared to ortho -substituted analogs .

- Methoxy Groups : Increase solubility in polar solvents (e.g., N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide) but reduce metabolic stability .

- Fluorine Content : Higher fluorine content (e.g., N-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide) improves lipophilicity and membrane permeability .

Data Table: Key Parameters of Comparable Compounds

Biological Activity

N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide is an organic compound notable for its unique chemical structure, which includes a bromine atom and a trifluoroacetamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

The molecular formula of this compound is C₉H₈BrF₃NO, with a molecular weight of approximately 282.057 g/mol. The presence of the trifluoromethyl group is significant because it often enhances the biological activity and stability of compounds in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoroacetamide group can enhance binding affinity through hydrogen bonding and halogen bonding interactions provided by the bromine atom. These interactions can modulate the activity of target proteins involved in numerous biological processes.

Biological Activities

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, suggesting its potential as a lead compound for developing inhibitors against specific enzymes.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity. This property makes it a candidate for further exploration in the development of antimicrobial agents.

- Protein-Ligand Interactions : The compound's ability to interact with proteins suggests its utility in studying protein-ligand dynamics, which is crucial for drug design and understanding biological pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-bromo-3-methylphenyl)-2,2,2-trifluoroacetamide | 5-Bromo substitution at position 3 | Potentially different biological activity |

| N-(4-bromo-phenyl)-2,2,2-trifluoroacetamide | Bromine at para position | Different electronic properties |

| N-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroacetamide | Chlorine and fluorine substitutions | Variation in reactivity due to halogen types |

This comparison highlights that the trifluoroacetamide group enhances the stability and binding affinity of this compound relative to its analogs.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of compounds containing trifluoromethyl groups. For instance:

- Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound showed significant inhibition against specific enzymes involved in metabolic pathways. The trifluoromethyl group was identified as a key contributor to enhancing potency .

- Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial properties of various trifluoromethyl-containing compounds. Results indicated that this compound exhibited promising activity against certain bacterial strains.

Future Directions

Further research is warranted to elucidate the specific biological effects of this compound. Potential areas of investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with biological targets.

- Development of Derivatives : Synthesizing derivatives with modified structures to enhance desired biological activities while reducing potential side effects.

Q & A

Q. What are the established synthetic routes for N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-bromo-2-methylaniline with trifluoroacetic anhydride (TFAA) in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux. Catalysts like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used to deprotonate the amine and drive the reaction . Purification is achieved through recrystallization or column chromatography.

Q. Which analytical techniques are critical for structural confirmation?

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., van der Waals interactions observed in similar bromophenyl trifluoroacetamides) .

- NMR spectroscopy : ¹H and ¹⁹F NMR confirm the presence of the trifluoroacetamide group and substituent positions.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What structural features influence its chemical reactivity?

The electron-withdrawing trifluoroacetamide group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. The bromo substituent on the aromatic ring directs regioselectivity in further substitutions (e.g., Suzuki couplings) . Steric hindrance from the 2-methyl group may slow reactions at the ortho position .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

- Solvent screening : DMSO increases reaction rates compared to DMF due to higher polarity .

- Catalyst selection : NaH provides faster deprotonation than K₂CO₃ but requires anhydrous conditions .

- Temperature control : Reactions at 80–100°C minimize side products like hydrolyzed intermediates .

Q. How to address contradictions in reported biological activities (e.g., antimicrobial vs. low efficacy)?

- Dose-response assays : Re-evaluate activity across a concentration gradient (0.1–100 µM) to identify effective thresholds .

- Strain-specific testing : Variations in microbial membrane permeability may explain discrepancies .

- Metabolic stability assays : Assess degradation in cell culture media using LC-MS to rule out false negatives .

Q. What strategies resolve conflicting crystallographic data on molecular conformation?

- High-resolution X-ray diffraction : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

- Computational modeling : Compare experimental bond angles with density functional theory (DFT)-optimized structures to validate distortions .

Q. How to elucidate the mechanism of enzyme inhibition (e.g., topoisomerase II)?

- Enzyme kinetics : Measure changes in catalytic activity (e.g., DNA relaxation assays) with varying inhibitor concentrations .

- Molecular docking : Use software like AutoDock Vina to predict binding interactions between the trifluoroacetamide group and the enzyme’s active site .

Q. What computational methods predict metabolite formation?

- In silico metabolism prediction : Tools like Meteor (Lhasa Limited) simulate phase I/II metabolism, highlighting potential hydrolysis of the acetamide group or bromine displacement .

- MD simulations : Track interactions with cytochrome P450 enzymes to identify metabolic hotspots .

Data Analysis and Interpretation

Q. How to identify common synthetic impurities?

- HPLC-MS : Detect by-products like N-(5-bromo-2-methylphenyl)acetamide (from incomplete trifluorination) or di-substituted analogs .

- Comparative TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluents .

Q. What statistical approaches validate reproducibility in biological assays?

- ANOVA testing : Analyze triplicate data to confirm significance (p < 0.05) in cytotoxicity or enzyme inhibition studies .

- Z-factor analysis : Assess assay robustness in high-throughput screening (Z > 0.5 indicates reliability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.